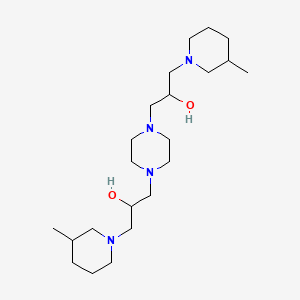
3,3'-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol): is a complex organic compound that features a piperazine core linked to two 3-methylpiperidin-1-yl groups via propan-2-ol chains
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol) typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of 3-Methylpiperidin-1-yl Groups: The 3-methylpiperidin-1-yl groups are introduced via nucleophilic substitution reactions, where the piperazine core reacts with 3-methylpiperidine in the presence of a suitable base.
Formation of Propan-2-ol Chains: The final step involves the attachment of propan-2-ol chains to the piperazine core through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the propan-2-ol chains, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of alcohols.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its ability to form strong bonds with various substrates.
Electronics: It may find applications in the electronics industry as a component in the fabrication of semiconductors and other electronic devices.
作用机制
The mechanism by which 3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol) exerts its effects depends on its specific application:
Drug Development: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects.
Catalysis: As a ligand, the compound can coordinate with metal centers, altering their electronic properties and enhancing their catalytic activity.
相似化合物的比较
Similar Compounds:
3,3’-Piperazine-1,4-diylbis(1-(2-methylpiperidin-1-yl)propan-2-ol): Similar structure but with a different substitution pattern on the piperidine rings.
3,3’-Piperazine-1,4-diylbis(1-(3-ethylpiperidin-1-yl)propan-2-ol): Similar structure but with ethyl groups instead of methyl groups on the piperidine rings.
Uniqueness:
Structural Features: The presence of 3-methylpiperidin-1-yl groups provides unique steric and electronic properties that can influence the compound’s reactivity and interactions.
Versatility: The compound’s ability to undergo various chemical reactions and form complexes with metals makes it highly versatile for different applications.
属性
| 6936-29-4 | |
分子式 |
C22H44N4O2 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H44N4O2/c1-19-5-3-7-25(13-19)17-21(27)15-23-9-11-24(12-10-23)16-22(28)18-26-8-4-6-20(2)14-26/h19-22,27-28H,3-18H2,1-2H3 |
InChI 键 |
ALWBJNQJXWWQBC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)CC(CN2CCN(CC2)CC(CN3CCCC(C3)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
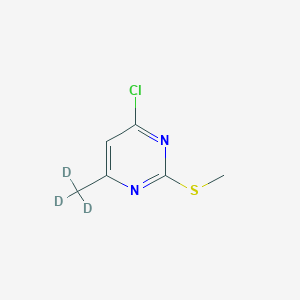
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
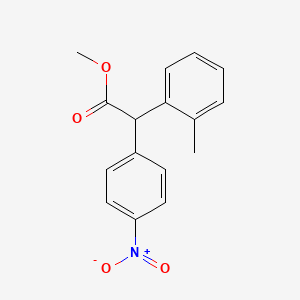
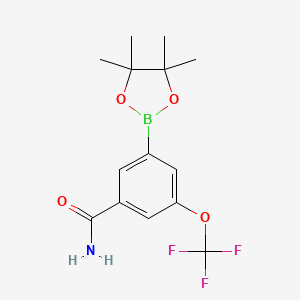

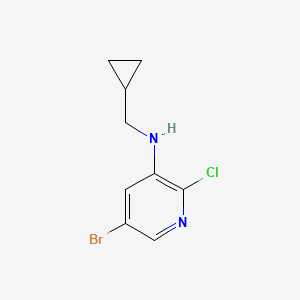

![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)

